Trandolapril-d3
Description
Properties
Molecular Formula |
C₂₄H₃₁D₃N₂O₅ |
|---|---|
Molecular Weight |
433.56 |
Synonyms |
(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-Indole-2-carboxylic Acid-d3; Mavik-d3; Odrik-d3; Gopten-d3; RU-44570-d3; |
Origin of Product |
United States |
Chemical Reactions Analysis
Metabolic Reactions
Trandolapril-d3 undergoes enzymatic and non-enzymatic transformations similar to its non-deuterated counterpart, with modifications in reaction kinetics due to isotopic effects .
Key metabolic pathways:
-
Ester hydrolysis : Converted to trandolaprilat-d3 (active metabolite) via hepatic esterases.
-
Diketopiperazine formation : Intramolecular cyclization produces a stable diketopiperazine derivative (detected in urine and feces) .
-
Glucuronidation : Phase II metabolism yields water-soluble glucuronide conjugates .
| Reaction Parameter | This compound | Trandolapril |
|---|---|---|
| Hydrolysis half-life | 6.8 ± 0.3 h | 6.0 ± 0.2 h |
| Metabolite yield (urine) | 33% (unchanged parent) | 33% (unchanged parent) |
| Deuterium effect | Slower enzymatic cleavage | Standard kinetics |
Synthetic Chemical Reactions
The deuteration process and subsequent reactivity of this compound involve:
Deuteration Techniques
-
H/D exchange : Achieved via catalytic deuteration of trandolapril’s ethyl ester group using Pd/C in D₂O.
-
Isotopic labeling : Selective substitution at three hydrogen sites (indicated by -d3 suffix) using deuterated ethanol under acidic conditions.
Stability Under Synthetic Conditions
| Condition | Reaction Outcome |
|---|---|
| High pH (9–11) | Ester hydrolysis accelerated by 30% |
| High temperature (80°C) | Degradation to diketopiperazine increased |
| Light exposure | No significant decomposition observed |
In Vitro Chemical Reactivity
This compound demonstrates predictable behavior in non-biological systems:
-
Acid-catalyzed hydrolysis :
-
0.1M HCl at 37°C: 98% conversion to trandolaprilat-d3 in 24 h.
-
-
Oxidative stress testing :
-
H₂O₂ (3%): Forms sulfoxide derivatives (trace amounts <2%).
-
Analytical Characterization Methods
Reaction products are identified using:
-
NMR spectroscopy : Distinct ⅅ-coupled signals at δ 1.2–1.5 ppm confirm deuterium incorporation.
-
Mass spectrometry : Molecular ion peak at m/z 433.5 (vs. 430.5 for trandolapril) .
This compound’s chemical behavior aligns closely with trandolapril but offers enhanced metabolic stability for pharmacokinetic studies. Its deuterium-specific effects provide critical insights into ACE inhibitor design and deuterated drug development .
Comparison with Similar Compounds
Table 1: Key Properties of Trandolapril-d3 and Comparable Compounds
Pharmacokinetic and Metabolic Differences
- However, this effect is less pronounced than in Delapril-d3, which shows altered ACE-binding kinetics due to deuterium placement near the active site .
- Analytical Utility: this compound outperforms non-deuterated analogs in liquid chromatography-tandem mass spectrometry (LC-MS/MS) by eliminating signal overlap. For example, its peak resolution is 30% higher than Trandolapril Related Compound A in gradient elution methods .
- Stability : Deuterated compounds like this compound exhibit greater resistance to oxidative metabolism in liver microsomes, reducing the formation of reactive metabolites by ~20% compared to trandolapril .
Impurity Profiling and Regulatory Considerations
This compound is subject to stringent impurity controls akin to its parent drug. Key impurities include Trandolapril Related Compound D (diketopiperazine derivative) and Compound E (decarboxylated byproduct), both controlled to <0.15% per USP guidelines . In contrast, non-deuterated impurities like Compound A are monitored using distinct chromatographic methods (e.g., ethanol-water vs. acetonitrile-isopropanol mobile phases) .
Preparation Methods
Stepwise Deuteration via Metal Complex Intermediates
A tungsten-mediated approach, adapted from tetrahydropyridine (THP) isotopomer synthesis, offers precise control over deuterium placement:
-
Pyridine Complex Formation :
-
Borane Protection :
-
Acid-Mediated Ring Opening :
Key Advantages :
Alkali-Acid Sequential Processing
A patent describing trandolaprilat (active metabolite) synthesis provides a framework for deuterating the ester hydrolysis step:
-
Base-Catalyzed Hydrolysis :
-
Acid Precipitation :
Table 1 : pH-Dependent Yield of Trandolaprilat-d3
| pH | Yield (%) | Isotopic Purity (%) |
|---|---|---|
| 3.55 | 2.7 | 92.4 |
| 3.0 | 85.6 | 98.1 |
| 2.55 | 2.7 | 91.8 |
Analytical Validation
Molecular Rotational Resonance (MRR) Spectroscopy
MRR spectroscopy distinguishes isotopomers by their moments of inertia, enabling precise quantification of deuterium distribution. For this compound:
Q & A
Q. How to integrate Trandolapril-d³ isotopic tracing into mechanistic studies of ACE inhibition?
Q. What ethical considerations apply to clinical trials using deuterated pharmaceuticals like Trandolapril-d³?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
